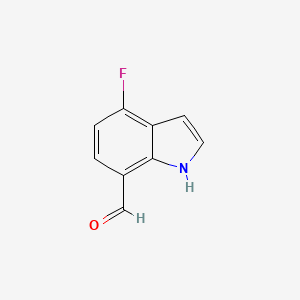

4-fluoro-1H-indole-7-carbaldehyde

Descripción

Propiedades

IUPAC Name |

4-fluoro-1H-indole-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-2-1-6(5-12)9-7(8)3-4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKVWJLEQVSXMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594371 | |

| Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389628-19-7 | |

| Record name | 4-Fluoro-1H-indole-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 4 Fluoro 1h Indole 7 Carbaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group at the C7 position of the indole (B1671886) is a primary site for various chemical modifications, including oxidation, reduction, and nucleophilic addition reactions.

The aldehyde functional group of 4-fluoro-1H-indole-7-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-fluoro-1H-indole-7-carboxylic acid. This transformation is a common step in the synthesis of various indole derivatives. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, general methods for the oxidation of indole aldehydes are well-established. These methods often employ oxidizing agents that can selectively convert the aldehyde to a carboxylic acid without affecting the indole ring. The resulting 4-fluoro-1H-indole-7-carboxylic acid is a valuable building block for further chemical synthesis. abacipharma.commyskinrecipes.commyskinrecipes.com

Table 1: Oxidation of this compound

| Reactant | Product | Reagent Examples |

|---|---|---|

| This compound | 4-Fluoro-1H-indole-7-carboxylic acid | Potassium permanganate (B83412) (KMnO4), Silver(I) oxide (Ag2O) |

The aldehyde group can be reduced to a primary alcohol, forming (4-fluoro-1H-indol-7-yl)methanol. This reduction can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) is a commonly used reagent for the reduction of aldehydes to alcohols in the presence of other functional groups. This transformation provides access to a different class of indole derivatives with a hydroxymethyl substituent.

Table 2: Reduction of this compound

| Reactant | Product | Reagent Examples |

|---|---|---|

| This compound | (4-Fluoro-1H-indol-7-yl)methanol | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) |

The aldehyde functionality is susceptible to nucleophilic attack, leading to a variety of addition and condensation products. A prominent example is the formation of Schiff bases (imines) through reaction with primary amines. This reaction involves the initial nucleophilic addition of the amine to the aldehyde, followed by dehydration to yield the imine. These Schiff bases can be further reduced in a process known as reductive amination to form secondary amines. researchgate.netmdpi.com

The Leuckart-Wallach reaction, a type of reductive amination, utilizes formic acid or its derivatives as the reducing agent. mdpi.com Other condensation reactions, such as the Wittig reaction with phosphorus ylides or the Knoevenagel condensation with active methylene (B1212753) compounds, can also be employed to extend the carbon chain at the C7 position.

Table 3: Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile/Reagent | Product Type |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH2) | Imine (Schiff Base) |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine |

Reactivity of the Fluorine Atom on the Indole Ring

The fluorine atom at the C4 position of the indole ring influences the electronic properties of the ring and can participate in certain substitution reactions.

The carbon-fluorine bond in fluoroarenes is generally strong. However, nucleophilic aromatic substitution (SNA) of the fluorine atom can occur, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the case of this compound, the aldehyde group acts as a moderate electron-withdrawing group, which can facilitate SNA reactions at the C4 position. The rate of these reactions is often dependent on the nature of the nucleophile and the reaction conditions. nih.govstackexchange.com The order of reactivity for halogens in S_NAr reactions is typically F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comstackexchange.com

Recent advancements have shown that organic photoredox catalysis can enable the nucleophilic substitution of unactivated fluoroarenes under mild conditions with various nucleophiles like azoles, amines, and carboxylic acids. nih.gov

The fluorine atom at the C4 position exerts a significant electronic influence on the indole ring. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. stackexchange.com However, fluorine also has lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+M), although this is generally weaker than its inductive effect.

Reactivity of the Indole Nitrogen (N1-H)

The nitrogen atom within the indole ring possesses a lone pair of electrons and an associated proton (N1-H), making it a site for both alkylation/acylation and a handle for directing catalytic reactions.

N-Alkylation and N-Acylation Reactions

The N-H bond of the indole nucleus can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for installing various substituents that can modulate the electronic properties and steric environment of the indole core, thereby influencing its reactivity in subsequent steps. For instance, the introduction of an electron-withdrawing group on the indole nitrogen can alter the reaction pathways in transition metal-catalyzed processes. researchgate.net

Commonly, N-alkylation is achieved by treating the indole with an alkyl halide in the presence of a base. Similarly, N-acylation can be carried out using acyl chlorides or anhydrides. The choice of the N-substituent can be critical. For example, the N-(2-pyridyl)sulfonyl group has been utilized as a directing group that can be easily installed and subsequently removed, facilitating regioselective C-H functionalization at the C-2 position of the indole ring. beilstein-journals.org

The electronic nature of the N-substituent plays a significant role in determining the outcome of certain reactions. An electron-donating group on the nitrogen tends to favor β-alkylation products, whereas an electron-withdrawing group can promote the formation of cyclopropane (B1198618) products in reactions with diazo compounds. researchgate.net

Table 1: Examples of N-Functionalization Reactions of Indole Derivatives

| Reagent/Catalyst | Reaction Type | Product Type | Reference |

| Alkyl halide, Base | N-Alkylation | N-Alkylindole | researchgate.net |

| Acyl chloride/anhydride | N-Acylation | N-Acylindole | researchgate.net |

| 2-Pyridylsulfonyl chloride | N-Sulfonylation | N-(2-Pyridyl)sulfonylindole | beilstein-journals.org |

N-H Functionalization in Asymmetric Catalysis

The N-H bond of indoles is a key feature in asymmetric catalysis, often participating in hydrogen bonding interactions with chiral catalysts to control the stereochemical outcome of a reaction. Chiral phosphoric acids are a prominent class of organocatalysts that have been successfully employed in the asymmetric functionalization of indoles. beilstein-journals.org These catalysts can act as bifunctional reagents, activating both the indole nucleophile and the electrophile through hydrogen bonding. beilstein-journals.org

In the context of aza-Friedel–Crafts reactions, a chiral phosphoric acid can engage the N-H of the indole, enhancing its nucleophilicity while simultaneously protonating the imine electrophile, thereby guiding the approach of the indole to a specific face of the imine and inducing enantioselectivity. beilstein-journals.org For example, the reaction between indoles and cyclic N-sulfonyl ketimines catalyzed by a BINOL-based chiral phosphoric acid proceeds via a transition state where the catalyst's hydroxyl group hydrogen-bonds with the electrophile, and the imidazoline (B1206853) moiety on the catalyst interacts with the indole's N-H group. beilstein-journals.org This organized assembly dictates the stereochemical course of the C-C bond formation. beilstein-journals.org

Furthermore, the development of bifunctional chiral catalysts that can facilitate enantioselective protonation has opened new avenues for asymmetric C-H functionalization. In a rhodium-catalyzed reaction of indoles with diazoacetates, a chiral phosphoric acid can act as a chiral proton shuttle, delivering a proton to the zwitterionic intermediate in an enantioselective manner. sioc-journal.cn

Cross-Coupling Reactions Involving this compound Derivatives

Cross-coupling reactions are powerful tools for the construction of complex molecular architectures, and derivatives of this compound can serve as valuable building blocks in these transformations.

Palladium-Catalyzed C-H Arylation and Related Reactions

Palladium catalysis has been instrumental in the development of direct C-H functionalization reactions of indoles. While C2 and C3 arylations are more common, regioselective C-H arylation at other positions of the indole nucleus, such as C4 and C7, has been achieved through the use of appropriate directing groups. colab.wsrsc.org For instance, a phosphinoyl directing group has been shown to effectively direct the palladium-catalyzed C-H arylation of indoles to the C7 position when coupled with a pyridine-type ligand. colab.ws

The mechanism of these reactions often involves the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the directing group and activates a specific C-H bond. Subsequent reductive elimination with a coupling partner, such as an arylboronic acid, leads to the formation of the C-C bond and regeneration of the active palladium catalyst. beilstein-journals.org The presence of an oxidant is often required to facilitate the catalytic cycle. beilstein-journals.org

The reaction conditions, including the choice of catalyst, ligand, oxidant, and solvent, are crucial for achieving high regioselectivity and yield. For example, in the arylation of anilides, a related class of compounds, the use of Pd(OAc)₂ with DMSO in TFA under an oxygen atmosphere has been shown to promote ortho-arylation. nih.gov

Table 2: Examples of Palladium-Catalyzed C-H Arylation of Indoles

| Directing Group | Position of Arylation | Catalyst System | Reference |

| Phosphinoyl | C7 | Pd(OAc)₂, Pyridine-type ligand | colab.ws |

| Removable directing group | C4 | Pd(OAc)₂ | rsc.org |

| N-(2-pyridyl)sulfonyl | C2 | PdCl₂(MeCN)₂, Cu(OAc)₂ | beilstein-journals.org |

Other Metal-Catalyzed Coupling Strategies

Beyond palladium, other transition metals have been employed in the synthesis and functionalization of indole derivatives. For instance, rhodium and palladium catalysis have been utilized in C-H activation reactions to access the 7-azaindole (B17877) core, a related heterocyclic system. mdpi.com

Copper-catalyzed reactions also play a role in indole chemistry. For example, the Sonogashira coupling, a palladium/copper co-catalyzed reaction, is used to synthesize 3-alkynyl-2-aminopyridines, which can then be cyclized to form 7-azaindoles. mdpi.com

Furthermore, transition-metal-free cross-coupling reactions have emerged as a viable alternative. These reactions, often promoted by a base and sometimes a ligand, can achieve the arylation of arenes. acs.org While not specifically demonstrated for this compound, the principles of these reactions could potentially be applied to its derivatives.

The development of novel catalysts continues to expand the scope of metal-catalyzed coupling reactions. For example, cobalt-catalyzed three-component reactions have been developed for the synthesis of 2,5-substituted 1,3,4-oxadiazoles, which are important heterocyclic scaffolds in medicinal chemistry. acs.org

Advanced Spectroscopic and Computational Characterization of 4 Fluoro 1h Indole 7 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For fluorinated indole (B1671886) derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular framework and the electronic environment of the constituent atoms.

¹H NMR Analysis of Aldehyde and Indole Ring Protons

The ¹H NMR spectrum of an indole derivative provides key information about the protons attached to the carbon and nitrogen atoms of the ring system. In the case of 4-fluoro-1H-indole-7-carbaldehyde, the aldehyde proton is expected to appear as a distinct singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

The protons on the indole ring will exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the indole ring typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration effects. The protons on the benzene (B151609) portion of the indole ring (H-5 and H-6) and the pyrrole (B145914) ring (H-2 and H-3) will show specific multiplicities and coupling constants, influenced by the electron-withdrawing nature of the fluorine and carbaldehyde substituents. Due to the scarcity of direct experimental data for this compound, the following table presents expected proton chemical shifts based on analyses of similar indole structures.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde-H | 9.5 - 10.5 | s | - |

| N-H | > 8.0 | br s | - |

| H-2 | 7.0 - 7.5 | m | |

| H-3 | 6.5 - 7.0 | m | |

| H-5 | 7.0 - 7.8 | m | |

| H-6 | 7.0 - 7.8 | m |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific electronic effects of the substituents.

¹³C NMR Analysis and Fluorine Coupling Patterns

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically between 185 and 200 ppm. The carbon atoms of the indole ring will appear in the aromatic region (100-150 ppm).

A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine (C-4) will appear as a doublet with a large coupling constant (¹JCF), typically in the range of 230-260 Hz. Smaller coupling constants will be observed for carbons two (²JCF), three (³JCF), and even four (⁴JCF) bonds away from the fluorine atom, providing valuable information for assigning the carbon signals.

| Carbon Atom | Expected Chemical Shift (ppm) | C-F Coupling Constant (JCF) in Hz |

| C=O | 185 - 200 | |

| C-2 | 120 - 130 | |

| C-3 | 100 - 110 | |

| C-4 | 150 - 160 (d) | ¹JCF ≈ 240 |

| C-5 | 110 - 120 (d) | ²JCF ≈ 20 |

| C-6 | 120 - 130 (d) | ³JCF ≈ 5-10 |

| C-7 | 130 - 140 | |

| C-3a | 125 - 135 (d) | ³JCF ≈ 5-10 |

| C-7a | 135 - 145 (d) | ²JCF ≈ 15 |

Note: The presented data is an estimation based on known fluorinated aromatic compounds.

¹⁹F NMR for Fluorine Atom Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal is indicative of its electronic environment. The signal will likely be a multiplet due to coupling with neighboring protons (H-3 and H-5). The chemical shifts in ¹⁹F NMR are typically referenced to a standard such as CFCl₃.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. For this compound (C₉H₆FNO), the expected exact mass can be calculated. This precise mass measurement is a definitive method for confirming the molecular formula of the synthesized compound.

| Ion | Calculated m/z |

| [M+H]⁺ | 164.0506 |

| [M+Na]⁺ | 186.0325 |

Note: These values are calculated based on the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to assess the purity of a sample and to identify its components. In the analysis of this compound, a GC-MS analysis would provide a chromatogram indicating the retention time of the compound, which is a characteristic property under specific chromatographic conditions. The mass spectrum obtained for the chromatographic peak would show the molecular ion and a characteristic fragmentation pattern, which can be used to confirm the identity of the compound by comparing it with library spectra or by interpreting the fragmentation pathways.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of organic compounds. Infrared (IR) spectroscopy is invaluable for identifying functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is specific to the type of bond and the functional groups present. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features.

The primary functional groups are the indole N-H group, the aromatic C-H bonds, the C=C bonds of the aromatic rings, the aldehyde C=O (carbonyl) group, and the C-F bond. The presence of the aldehyde group is known to increase the degree of molecular association, which can influence the shape and position of the N-H stretching band. researchgate.net

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| N-H (Indole) | Stretching | 3400 - 3300 | Typically a sharp to medium peak. Its position can be affected by hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Multiple weak to medium sharp peaks. |

| C=O (Aldehyde) | Stretching | 1700 - 1680 | A strong, sharp peak. Conjugation with the indole ring lowers the frequency compared to a non-conjugated aldehyde. |

| C=C (Aromatic) | Stretching | 1620 - 1450 | Multiple peaks of varying intensity, characteristic of the indole ring system. |

Note: The values presented are typical ranges and the exact peak positions for this compound would require experimental measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. The indole ring system possesses two characteristic absorption bands, referred to as the Lb and La bands, arising from π→π* transitions. The Lb band is typically found at longer wavelengths (around 270-290 nm) with fine vibrational structure, while the more intense La band appears at shorter wavelengths (around 210-220 nm).

Substitution on the indole ring can significantly affect these transitions. The formyl group (CHO) at the 7-position, being an electron-withdrawing group, is expected to cause a bathochromic (red) shift in the absorption bands due to extended conjugation. The fluorine atom at the 4-position, while electronegative, can also influence the electronic structure. Studies on 4-fluoroindole (B1304775) have shown that the position of the fluorine atom alters the mixing of the La and Lb states, which impacts the transition dipole moment and the nature of the excited states. researchgate.net For 4-fluoroindole, the lowest energy excited state (S₁) is assigned primarily ¹Lb character. researchgate.net The combination of these substituents in this compound would likely result in a complex UV-Vis spectrum with shifted and potentially broadened absorption bands compared to unsubstituted indole.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound is not available in the reviewed literature, analysis of related indole derivatives provides a strong basis for prediction. For instance, the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline shows an essentially planar indole ring system. nih.gov It is expected that the indole core of this compound would also be largely planar.

Predicted Crystallographic Data Parameters for this compound

| Parameter | Predicted Value/Feature | Basis for Prediction |

|---|---|---|

| Molecular Geometry | Planar indole ring system. | Common feature in most indole derivatives. nih.gov |

| Bond Lengths | C=O: ~1.22 Å; C-F: ~1.35 Å | Typical values for conjugated aldehydes and aryl fluorides. |

| Intermolecular Interactions | N-H···O hydrogen bonds forming dimers or chains. | Presence of N-H donor and C=O acceptor sites. |

Note: These parameters are predictive and require experimental validation through single-crystal X-ray diffraction analysis.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties, complementing and guiding experimental work. Methods like Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are particularly useful.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is highly effective for predicting geometries, vibrational frequencies (IR spectra), and electronic properties. nih.gov

A DFT study on the related molecule indole-7-carboxaldehyde (B17374) (I7C) has demonstrated its utility in analyzing optoelectronic properties. springerprofessional.de A similar approach for this compound would involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, providing predicted bond lengths and angles that can be compared with future X-ray crystallography data.

Vibrational Frequency Analysis: Simulating the IR spectrum to help assign experimental peaks to specific vibrational modes.

Electronic Property Calculation: Determining properties like dipole moment, polarizability, and the distribution of electron density through a Molecular Electrostatic Potential (MEP) map, which identifies electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

DFT calculations on substituted indoles have shown that electron-withdrawing groups influence the spin density distribution in their radical cations, which is crucial for understanding their reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and shape of these orbitals are key to understanding reaction mechanisms.

For this compound, an FMO analysis performed using DFT-calculated orbitals would reveal:

HOMO: This orbital is the primary electron donor in a reaction. In indole derivatives, the HOMO is typically located on the π-system of the indole ring.

LUMO: This orbital is the primary electron acceptor. The presence of the electron-withdrawing formyl group is expected to lower the energy of the LUMO and localize it significantly over the C=O group and the benzene part of the indole ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests the molecule is more reactive and can be more easily excited electronically, which corresponds to longer wavelength absorption in the UV-Vis spectrum.

A computational study on indole-7-carboxaldehyde calculated a HOMO-LUMO gap that helped in assessing its potential for use in optoelectronic devices. springerprofessional.de A similar analysis for this compound would provide valuable predictions about its reactivity and electronic behavior.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indole |

| 4-fluoroindole |

| Indole-7-carboxaldehyde |

Applications of 4 Fluoro 1h Indole 7 Carbaldehyde As a Molecular Scaffold in Research

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of 4-fluoro-1H-indole-7-carbaldehyde make it a valuable starting material for the development of novel drug candidates targeting a wide range of diseases. Its utility as a molecular scaffold is demonstrated by its application in the synthesis of various classes of bioactive indole (B1671886) derivatives.

The indole-7-carbaldehyde framework, including its fluorinated analogs, serves as a key reactant in the preparation of a multitude of biologically active molecules. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.com The aldehyde functional group readily participates in various chemical transformations, allowing for the construction of complex molecular architectures with diverse pharmacological profiles.

The this compound scaffold is a valuable starting point for the synthesis of compounds with potential applications in hormonal therapies, cardiovascular diseases, and metabolic disorders.

Antiandrogens: These agents are crucial in the treatment of prostate cancer. The indole-7-carbaldehyde core can be elaborated to create molecules that antagonize the androgen receptor, thereby inhibiting the growth of androgen-dependent tumors. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.com

Antiplatelet Agents: By modifying the this compound structure, researchers can develop compounds that inhibit platelet aggregation, a key process in thrombosis and cardiovascular events. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.com

Liver X Receptor (LXR) Agonists: LXRs are important regulators of cholesterol, fatty acid, and glucose homeostasis. Agonists of LXR have therapeutic potential for the treatment of atherosclerosis and other metabolic diseases. The indole-7-carbaldehyde moiety serves as a foundational element in the synthesis of novel LXR modulators. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.comnih.gov

Table 1: Investigational Compounds Derived from Indole-7-Carbaldehyde Scaffolds

| Therapeutic Target | Compound Class | Potential Application |

| Androgen Receptor | Antiandrogen | Prostate Cancer |

| Platelet Receptors | Antiplatelet Agent | Thrombosis |

| Liver X Receptor | LXR Agonist | Atherosclerosis |

The versatility of the this compound scaffold extends to the development of molecules targeting inflammatory and immune responses.

EP3 Receptor Antagonists: The prostaglandin (B15479496) E2 (PGE2) receptor EP3 subtype is implicated in various physiological and pathological processes, including inflammation and pain. The indole-7-carbaldehyde framework is utilized to construct antagonists that block the action of PGE2 at the EP3 receptor. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.com

Glycoprotein Perforin (B1180081) Inhibitors: Perforin is a protein released by cytotoxic T lymphocytes and natural killer cells to eliminate target cells. acs.org Inhibitors of perforin could be beneficial in conditions where excessive cell killing contributes to pathology, such as in certain autoimmune diseases and transplant rejection. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.comacs.org

This scaffold is also explored for its potential in cancer chemotherapy and the management of diabetes.

Antitubulin Agents: Compounds that interfere with tubulin polymerization are effective anticancer agents. The indole nucleus is a common feature in many natural and synthetic antitubulin agents. nih.gov The this compound core can be decorated with various substituents to generate potent inhibitors of tubulin assembly. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.com

Insulin (B600854) Receptor Activators: The development of small molecules that can activate the insulin receptor is a promising strategy for the treatment of diabetes mellitus. The indole-7-carbaldehyde scaffold provides a template for the design of potential insulin receptor activators. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.com

The structural rigidity and synthetic tractability of this compound make it suitable for mimicking peptide structures and for developing therapies for neurological disorders.

Peptide Mimetics: The indole ring can serve as a scaffold to mimic the side chains of amino acids like tryptophan, enabling the design of non-peptidic molecules that can interact with protein surfaces. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.com

5-Hydroxytryptamine1D (5-HT1D) Receptor Antagonists: The 5-HT1D receptor is a target for the treatment of migraine. The indole structure is a key component of the triptan class of antimigraine drugs. The this compound scaffold can be used to synthesize novel 5-HT1D receptor antagonists. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.com

A significant application of the this compound scaffold is in the development of kinase inhibitors for cancer therapy.

Indolocarbazole Kinase Inhibitors: Indolocarbazoles are a class of potent kinase inhibitors. The synthesis of these complex molecules can be initiated from appropriately substituted indoles, such as this compound. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.com

Protein Kinase Inhibitors: Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The azaindole framework, a bioisostere of indole, is a prominent core in many kinase inhibitors. nih.govnih.gov The this compound scaffold provides a valuable starting point for the synthesis of novel protein kinase inhibitors targeting various oncogenic kinases. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comscientificlabs.com

Table 2: Research Applications of Bioactive Derivatives

| Derivative Class | Therapeutic Area | Research Focus |

| EP3 Receptor Antagonists | Inflammation, Pain | Development of novel anti-inflammatory agents |

| Glycoprotein Perforin Inhibitors | Autoimmune Diseases | Modulation of cytotoxic T cell activity |

| Antitubulin Agents | Oncology | Discovery of new anticancer drugs |

| Insulin Receptor Activators | Metabolic Disorders | Search for new treatments for diabetes |

| 5-HT1D Receptor Antagonists | Neurology | Development of therapies for migraine |

| Kinase Inhibitors | Oncology | Design of targeted cancer therapies |

Design and Synthesis of Bioactive Indole Derivatives

Indole Derivatives for Cancer Treatment and Management of Infectious Diseases (e.g., Antimicrobial, Anti-tubercular)

The fluorinated indole scaffold is a key component in the development of therapeutic agents targeting cancer and infectious diseases. While research may not always specify the 4-fluoro-7-carbaldehyde isomer, the principles derived from related structures underscore its potential.

Cancer Treatment: Indole derivatives are central to the discovery of new anticancer agents because they can modulate biological pathways involved in cancer progression, such as cell signaling, cell cycle, and angiogenesis. nih.gov Naturally occurring indole alkaloids like vincristine (B1662923) and vinblastine (B1199706) are established chemotherapy drugs. nih.gov Synthetic indole derivatives, including those based on indole-3-carbaldehyde, have shown efficacy in various cancers. nih.govnih.gov For instance, a series of sulfonohydrazides synthesized from an indole-3-carboxaldehyde (B46971) derivative showed promising cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-468). nih.gov The compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide was particularly effective, with IC50 values of 13.2 μM and 8.2 μM against MCF-7 and MDA-MB-468 cells, respectively. nih.gov While this example uses a different isomer, it highlights the potential of the carbaldehyde group on the indole ring as a platform for creating potent anticancer compounds. The this compound scaffold is therefore a valuable starting point for synthesizing new analogues with potential antitumor activity.

Infectious Diseases (Antimicrobial and Anti-tubercular): The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Indole derivatives have demonstrated significant activity against a range of microbes. nih.gov Fluorinated indoles, in particular, have shown promise. For example, 6-fluoroindole and 7-methylindole were found to interfere with quorum sensing in Serratia marcescens, suppressing the production of virulence factors like proteases and lipases. nih.gov

In the fight against tuberculosis (TB), the fluorinated indole scaffold is of critical importance. Researchers have identified indole-based compounds that target the essential mycobacterial membrane protein MmpL3. acs.orgrsc.orgrsc.org A notable example is 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide , which shows excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains. acs.org The strategic placement of fluorine atoms on the indole ring is crucial for this high potency. rsc.org These findings suggest that this compound is a highly relevant building block for synthesizing new generations of anti-tubercular drugs.

| Compound/Derivative Class | Therapeutic Target/Activity | Research Finding |

| Indole-3-carboxaldehyde Derivatives | Anticancer (Breast Cancer) | Derivatives showed potent inhibition of MCF-7 and MDA-MB-468 cell lines. nih.gov |

| 6-Fluoroindole | Antimicrobial (Antivirulence) | Suppressed virulence factor production in Serratia marcescens. nih.gov |

| 4,6-Difluoro-indole-2-carboxamides | Anti-tubercular (MmpL3 Inhibition) | Exhibited exceptional activity against drug-sensitive and drug-resistant M. tuberculosis. acs.orgjohnshopkins.edu |

Research in Anti-inflammatory, Antidiabetic, and Neurodegenerative Therapeutic Areas

The versatility of the indole scaffold extends to treatments for chronic diseases.

Anti-inflammatory Research: Indole compounds have been investigated for their ability to mitigate inflammation. Research on indole-4-carboxaldehyde , the non-fluorinated parent of the target compound, demonstrated that it could prevent an increase in the expression of pro-inflammatory genes like tumor necrosis factor (TNF)-α and interferon (IFN)-γ in human liver cells exposed to the inflammatory agent methylglyoxal. nih.gov Synthetic indoles are also known to attenuate inflammation by inhibiting cyclooxygenase (COX) enzymes. nih.gov The addition of a fluorine atom at the 4-position, as in this compound, is a common strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of a drug candidate, making this scaffold a promising basis for novel anti-inflammatory agents.

Neurodegenerative Therapeutic Areas: The indole nucleus is a key feature in molecules designed to combat neurodegenerative diseases like Alzheimer's. A significant area of research involves developing antagonists for the 5-hydroxytryptamine-6 (5-HT6) receptor, which is linked to cognitive dysfunction. nih.gov In one study, researchers designed potent 5-HT6R antagonists by incorporating the structural features of known inhibitors. Specifically, the 6-fluoro-1H-indole moiety from the drug idalopirdine (B1259171) was used as a core component. nih.gov This highlights the importance of the fluoro-indole scaffold in designing central nervous system (CNS) active agents. The this compound structure provides a synthetically accessible platform to develop novel compounds for neurodegenerative disorders.

| Therapeutic Area | Related Compound | Research Finding |

| Anti-inflammatory | Indole-4-carboxaldehyde | Attenuated methylglyoxal-induced inflammation in human hepatocytes. nih.gov |

| Neurodegenerative | 6-Fluoro-1H-indole moiety | Used as a core scaffold to develop potent 5-HT6 receptor antagonists for potential Alzheimer's therapy. nih.gov |

Exploration in Agrochemical Development

The indole structure is not only important in pharmaceuticals but also in the development of agrochemicals. The isomer 4-fluoro-1H-indole-3-carbaldehyde is recognized as a valuable intermediate in the synthesis of new agrochemical products. cymitquimica.com The aldehyde functional group allows for its incorporation into more complex molecules, while the fluorinated indole core can impart desired biological activity and environmental persistence profiles. Given these precedents, this compound represents a similarly valuable building block for creating novel herbicides, fungicides, and pesticides.

Applications in Materials Science

The unique photophysical and electronic properties of fluorinated indoles make them attractive candidates for use in advanced materials.

Development of Fluorescent Probes and Dyes for Bioimaging Applications

Fluorescent probes are indispensable tools for visualizing biological processes in real time. The indole nucleus is an intrinsic fluorophore, and its derivatives are often used to create dyes and probes. ossila.com The introduction of a fluorine atom can fine-tune the photophysical properties of the molecule. Research has shown that 4-fluoroindole (B1304775) can be used in bioimaging applications, such as monitoring cancer cells. ossila.com The isomer 4-fluoro-1H-indole-3-carbaldehyde is also explicitly used to develop fluorescent probes for biological imaging. chemimpex.com The aldehyde group on this compound is a key feature, providing a reactive site to attach the probe to specific biomolecules (e.g., proteins, nucleic acids), thereby enabling targeted imaging of cellular components and processes.

Contribution to Advanced Organic Electronic Materials

The electron-rich nature of the indole ring system, combined with the electronic effects of fluorine substitution, makes these scaffolds promising for organic electronics.

OLED technology relies on organic semiconductor materials that can efficiently emit light upon electrical excitation. Fluorinated indole building blocks are used in the synthesis of materials for OLEDs. ossila.com The compound 4-fluoro-1H-indole-3-carbaldehyde is noted for its contribution to creating advanced materials with unique electronic properties suitable for this field. chemimpex.com The this compound scaffold can be used to construct larger, conjugated systems that serve as emitters or charge-transport materials in OLED devices. The fluorine atom can help tune the energy levels (HOMO/LUMO) of the material to improve device efficiency and stability, while the aldehyde group provides a synthetic route to extend the molecular structure.

Research on this compound in Specified Applications Remains Limited

Despite a comprehensive search of available scientific literature, detailed research findings specifically concerning the chemical compound This compound in the areas of dye-sensitized solar cells (DSSCs), the design of compounds with tunable electronic properties, and biochemical research into enzyme interactions and protein binding are not presently available.

While the broader class of indole derivatives and other fluorinated indole isomers have been the subject of research in these fields, specific studies and data for this compound are not found in the public domain. The information that is accessible primarily pertains to the commercial availability of the compound for research purposes and general discussions on related molecules.

For instance, research on other isomers, such as 4-fluoro-1H-indole-3-carbaldehyde, indicates their use as versatile building blocks in the synthesis of pharmaceuticals and materials with interesting electronic properties. Similarly, various indole-based dyes have been investigated for their potential in DSSCs, and the indole scaffold is a known motif in compounds designed for biological and biochemical studies.

However, the specific substitution pattern of a fluorine atom at the 4-position and a carbaldehyde group at the 7-position of the indole ring in This compound has not been a focus of published research within the scope of the requested topics. Consequently, the detailed analysis, research findings, and data tables as per the specified outline could not be generated.

Further research would be required to elucidate the specific properties and potential applications of This compound in these and other areas of scientific inquiry.

Future Directions and Emerging Research Avenues for 4 Fluoro 1h Indole 7 Carbaldehyde

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign methods for synthesizing 4-fluoro-1H-indole-7-carbaldehyde and its derivatives is a key area of future research. Traditional synthetic methods for indole (B1671886) carbaldehydes often rely on harsh reaction conditions and stoichiometric reagents, which can lead to low yields and the generation of unwanted byproducts. researchgate.net To address these limitations, researchers are exploring innovative strategies that prioritize sustainability and efficiency.

One promising approach is the adoption of electrochemical synthesis. This technique offers several advantages over conventional methods, including milder reaction conditions, improved selectivity, and a reduced environmental footprint. researchgate.net Furthermore, the development of novel catalytic systems is crucial for enhancing synthetic efficiency. For instance, new catalysts could enable the use of more readily available starting materials and facilitate reactions with higher atom economy. The exploration of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, also holds significant promise for streamlining the production of this compound and related compounds. rsc.org

A recent patent highlights a method for synthesizing substituted indole-3-carbaldehyde compounds, which could be adapted for this compound. google.com This method involves the use of a Vilsmeier reagent and offers high yields. google.com Further research could focus on optimizing such procedures to improve their sustainability profile, for example, by minimizing solvent use or employing recyclable catalysts.

Advanced Catalytic Transformations and Asymmetric Synthesis Methodologies

The development of advanced catalytic transformations and asymmetric synthesis methodologies is set to revolutionize the use of this compound in creating complex, stereochemically defined molecules. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of indole-based chiral heterocycles. nih.gov This approach avoids the use of metal catalysts, which can be a source of contamination in the final products. nih.gov

Future research will likely focus on designing and developing novel chiral catalysts, such as chiral phosphoric acids, that can facilitate a wide range of asymmetric reactions with high enantioselectivity. rsc.org These reactions could include cycloadditions, cyclizations, and dearomatization reactions, enabling the construction of diverse and complex chiral scaffolds based on the this compound framework. nih.gov The development of tandem reactions, where multiple transformations occur in a single step, will also be a key area of investigation, offering a more efficient route to complex molecules. acs.org

Recent Advances in Asymmetric Synthesis of Indole Derivatives

| Methodology | Catalyst/Reagent | Key Features | Potential Application for this compound |

|---|---|---|---|

| Asymmetric [4 + 2] Cycloaddition | Photoinduced Catalysis | Creation of enantioenriched 3,4-dihydroisocoumarins with a quaternary stereocenter. acs.org | Synthesis of novel chiral fused-ring systems. |

| Asymmetric Acylcyanation of Alkenes | Copper-Catalyzed | High enantiopurity and yields for β-cyano ketones without expensive photocatalysts. acs.org | Introduction of chiral acyl and cyano groups. |

| Asymmetric Ring Opening of Azabenzonorbornenes | Chiral Camphor-Based Rh(I) Catalyst | High product yields and enantioselectivity with a broad substrate scope. acs.org | Synthesis of chiral indole-containing compounds. |

| Atroposelective C–H Cyanation | Chiral Binaphthyl “O”-linked Cp Rhodium Complex | Facile access to axially chiral nitriles under mild conditions. acs.org | Creation of axially chiral biaryl compounds. |

Expansion into Novel Biological Targets and Therapeutic Areas

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents. nih.gov The indole ring is a common motif in many biologically active compounds, and the presence of a fluorine atom can enhance metabolic stability and binding affinity. mdpi.com The aldehyde group provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. researchgate.net

Future research will focus on exploring the potential of this compound derivatives against a wide range of biological targets. nih.gov Given that indole-7-carboxaldehyde (B17374) has been investigated as a reactant for preparing antiandrogens, antiplatelet agents, and inhibitors of various enzymes, it is plausible that the fluorinated analogue could exhibit similar or enhanced activities. sigmaaldrich.comscientificlabs.co.uk The structural modifications of the indole scaffold, such as substitutions on the ring and variations in the aldehyde group, have been shown to yield compounds with anti-inflammatory, anti-cancer, antibacterial, and antifungal properties. nih.gov

Derivatives of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide have shown promise as anti-breast cancer agents, particularly against triple-negative breast cancer cells. nih.gov The synthesis of novel fused spiro-4H-pyran derivatives has also led to the discovery of potent bacterial biofilm disruptors. acs.org These examples highlight the vast potential for expanding the therapeutic applications of this compound.

Integration into Next-Generation Materials Science Applications

Beyond its applications in the life sciences, this compound holds promise for the development of next-generation materials. The electronic properties of indole-containing compounds make them attractive for use in organic electronics. chemimpex.com The fluorine substitution can further modulate these properties, potentially leading to materials with enhanced performance characteristics.

Future research in this area will likely explore the incorporation of this compound into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic and optical properties of the molecule through chemical modification makes it a versatile building block for creating novel functional materials. The development of fluorescent probes for biological imaging is another area where this compound could find application. chemimpex.com

Synergistic Approaches Combining Experimental and Computational Methodologies

The integration of experimental and computational methods will be crucial for accelerating the discovery and development of new applications for this compound. Computational techniques, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This information can be used to guide the design of new synthetic routes and to predict the properties of novel derivatives.

Molecular docking studies can be employed to investigate the binding of this compound derivatives to biological targets, helping to identify promising candidates for further experimental evaluation. researchgate.net This synergistic approach, combining the predictive power of computational chemistry with the empirical validation of experimental work, will enable a more rational and efficient exploration of the chemical space around this versatile scaffold. By leveraging both experimental and computational tools, researchers can gain a deeper understanding of the structure-property relationships and unlock the full potential of this compound in a wide range of scientific disciplines.

Q & A

Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates. For Suzuki-Miyaura couplings, use degassed toluene/EtOH mixtures to prevent palladium catalyst deactivation. Solvent dielectric constants correlate with reaction rates (e.g., ε = 37.5 for DMF vs. 2.4 for toluene) .

Tables for Key Data

Synthetic Route Comparison

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Formylation | POCl3/DMF, 0–5°C, 12h | 65–70 | |

| Hydrolysis | NaOH (2M), reflux, 6h | 80–85 | |

| Purification | Column chromatography (EtOAc/hexane) | 90–95 |

Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR (400 MHz, CDCl3) | δ 10.2 (CHO), 8.1 (H-2), 6.9 (H-5) | |

| IR (KBr) | 1680 cm (C=O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.